Zirconium 2-ethylhexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylhexanoate;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H16O2.Zr/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYFURKXMHQOGG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H60O8Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944978 | |

| Record name | Zirconium(4+) tetrakis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, zirconium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2233-42-3, 22464-99-9 | |

| Record name | Zirconium 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, zirconium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium(4+) tetrakis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid, zirconium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium tetra(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ML7584CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Zirconium 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Zirconium 2-ethylhexanoate (B8288628), a versatile organometallic compound. The document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its primary applications, with a focus on data presentation and experimental methodology.

Chemical Structure and Identification

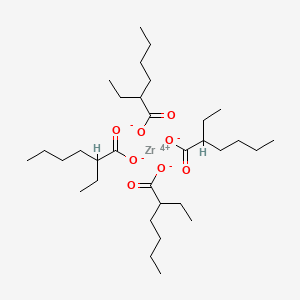

Zirconium 2-ethylhexanoate is a metal carboxylate complex. It consists of a central zirconium cation in a +4 oxidation state (Zr⁴⁺) coordinated to four 2-ethylhexanoate anions, which act as ligands. The lipophilic nature of the 2-ethylhexanoate chains renders the compound soluble in nonpolar organic solvents.[1]

Below is a two-dimensional representation of the coordination complex.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₀O₈Zr | [1][2][3][4][5] |

| Linear Formula | (C₈H₁₅O₂)₄Zr | [1][6] |

| IUPAC Name | zirconium(4+) tetrakis(2-ethylhexanoate) | [4][6][7] |

| Molecular Weight | 664.04 g/mol | [1][2][5] |

| CAS Number | 2233-42-3, 22464-99-9 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Appearance | Viscous amber or clear yellow liquid | [1][6][7] |

| Density | 0.870 - 1.27 g/mL | [1][3][6][11] |

| Boiling Point | ~228 °C | [1][6] |

| Refractive Index | n20/D 1.446 | [11] |

| SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zr+4] | [1][4][6] |

Experimental Protocols: Synthesis

A common method for the preparation of zirconium carboxylates is through a double decomposition reaction.[13] The following protocol is adapted from established industrial processes for the synthesis of this compound.[13]

Objective: To synthesize this compound from a water-soluble zirconium salt and sodium 2-ethylhexanoate.

Materials:

-

Zirconium acid sulfate (B86663) (ZrO(SO₄H)₂)

-

2-Ethylhexanoic acid

-

Sodium hydroxide (B78521) (50% aqueous solution)

-

Deionized water

Procedure:

-

Preparation of Solution A (Zirconium Salt Solution): Dissolve 373.0 g of zirconium acid sulfate in 460 g of deionized water with stirring to form a clear aqueous solution.

-

Preparation of Solution B (Carboxylate Salt Solution): In a separate vessel, prepare the sodium salt of 2-ethylhexanoic acid in situ. Combine 179.8 g of 2-ethylhexanoic acid with 800.0 g of deionized water. Slowly add a neutralizing equivalent of 50% sodium hydroxide solution (approximately 99.9 g) while stirring. This reaction is exothermic and should be controlled.

-

Precipitation: Slowly add Solution A to Solution B with vigorous stirring. The addition will cause the precipitation of this compound.

-

Digestion and Washing: Heat the resulting mixture to approximately 90-98°C for 30 minutes to ensure complete reaction and improve the precipitate's filterability.[13] Allow the product to settle, then decant the aqueous supernatant. Wash the product phase by adding 900 g of fresh deionized water, heating to 90°C, and then separating the phases.

-

Dehydration: Remove the product phase and dehydrate it, for example, by heating under vacuum, to yield the final product.

The workflow for this synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

Applications in Research and Industry

This compound serves as a critical component in various industrial and research applications:

-

Driers for Coatings and Inks: It acts as an effective through-drier, promoting the polymerization and hardening of paint and ink films. It is often used as a non-toxic replacement for lead-based driers.[14]

-

Catalysis: The compound is utilized as a catalyst in various chemical reactions, including polymerization, hydrogenation, and oxidation processes.[1]

-

Adhesion Promoter: It enhances the adhesion of coatings and sealants to various substrates.[1]

-

Precursor for Thin Films: In materials science, it serves as a metal-organic precursor for the deposition of zirconium-containing thin films, such as zirconium oxide (ZrO₂) and yttria-stabilized zirconia (YSZ), which are used in applications like solid oxide fuel cells.

References

- 1. americanelements.com [americanelements.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, 90% | [gelest.com]

- 4. This compound | C32H60O8Zr | CID 6451377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Zirconium(IV) 2-EthylhexanoateCAS #: 2233-42-3 [eforu-chemical.com]

- 7. 039174.22 [thermofisher.com]

- 8. This compound CAS 22464-99-9 – Manufature of PU foam Material and Products [leticiachem.com]

- 9. Zirconium(2+) bis(2-ethylhexanoate) | CAS#:22464-99-9 | Chemsrc [chemsrc.com]

- 10. sincerechemical.com [sincerechemical.com]

- 11. This compound | 22464-99-9 [chemicalbook.com]

- 12. Zirconium(IV) 2-ethylhexanoate, | CAS#:2233-42-3 | Chemsrc [chemsrc.com]

- 13. US4730067A - Process for the preparation of zirconium carboxylate - Google Patents [patents.google.com]

- 14. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Zirconium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium 2-ethylhexanoate (B8288628), also known as zirconium octoate, is an organometallic compound with significant industrial applications, primarily as a drier in paints and coatings and as a catalyst in polymerization processes. While its direct role in drug development is not yet established, the biocompatibility and utility of other zirconium-based materials, such as nanoparticles and metal-organic frameworks (MOFs) in medicine, warrant a closer examination of the fundamental properties of related zirconium compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of Zirconium 2-ethylhexanoate, presented in a structured format for researchers. It includes detailed, representative experimental protocols for the characterization of this compound and its synthesis, alongside visualizations of key processes to facilitate understanding.

Introduction

This compound is a zirconium salt of 2-ethylhexanoic acid. It is a source of zirconium that is soluble in organic solvents, a characteristic that underpins many of its industrial uses[1]. The compound's ability to act as a cross-linking agent and catalyst makes it a versatile molecule in materials science[2][3][4]. For the drug development professional, an understanding of such organometallic compounds is increasingly relevant. The growing field of metal-based therapeutics and the use of metallic nanoparticles and MOFs for drug delivery highlight the importance of understanding the chemistry of precursor molecules like this compound[1][3][5][6][7][8]. This guide serves as a foundational resource for scientists interested in the properties and potential applications of this compound.

Chemical Identity

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Zirconium octoate, Zirconium(IV) 2-ethylhexanoate, 2-Ethylhexanoic acid, zirconium salt | [2][9][10][11] |

| CAS Number | 22464-99-9, 2233-42-3 (for Zirconium(IV) tetrakis(2-ethylhexanoate)) | [5][7][10][11][12][13] |

| Molecular Formula | C₃₂H₆₀O₈Zr | [5][12][13] |

| Molecular Weight | 664.0 g/mol | [5] |

| IUPAC Name | tetrakis(2-ethylhexanoate);zirconium(4+) | [5][13] |

Physical Properties

The physical properties of this compound can vary depending on the grade and solvent content. The following table summarizes available data.

| Property | Value | Test Method/Conditions | Reference |

| Appearance | Clear to light yellow, viscous liquid | Visual | [9][10][14][15] |

| Odor | Generally odorless | Olfactory | [16] |

| Density | 0.870 - 1.27 g/mL at 25 °C | ASTM D1475 | [10][12] |

| Boiling Point | 167-178 °C / 760 mmHg (in mineral spirits) | [11][17] | |

| Flash Point | > 93 °C (> 199.4 °F) | [18] | |

| Solubility | Soluble in organic solvents (e.g., mineral spirits, alcohols, ketones, esters); Insoluble in water | [1][2][10][19] | |

| Viscosity | 100-500 mPa.s (cP) at 20 °C | ASTM D562 | [10] |

| Refractive Index | n20/D 1.446 (in mineral spirits) | [11] |

Chemical Properties

| Property | Description | Reference |

| Stability | Known for its stability in harsh chemical environments and at high temperatures. It is, however, sensitive to moisture and may decompose slowly in contact with water. | [2][15][18] |

| Reactivity | Reacts with strong oxidizing agents. | [8][18] |

| Thermal Decomposition | Upon heating to decomposition, it can emit carbon monoxide, carbon dioxide, and metal oxide fumes. | [8][10] |

| Catalytic Activity | Acts as a catalyst in polymerization reactions and as a cross-linking agent. | [2][3] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method for the preparation of zirconium carboxylates[20].

Objective: To synthesize this compound via a double decomposition reaction.

Materials:

-

Zirconium acid sulfate (B86663) (ZrO(SO₄H)₂)

-

2-Ethylhexanoic acid

-

Sodium hydroxide (B78521) (NaOH), 50% solution

-

Sodium carbonate (Na₂CO₃)

-

Acetic acid

-

Mineral spirits

-

Deionized water

-

Reaction vessel with stirring and heating capabilities

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Preparation of Solution A (Zirconium Acid Sulfate Solution):

-

Dissolve 373.0 g of Zirconium acid sulfate in 460 g of deionized water with stirring to form an aqueous solution.

-

-

Preparation of Solution B (Sodium 2-Ethylhexanoate Solution):

-

In a separate reaction vessel, combine 179.8 g of 2-ethylhexanoic acid with 800.0 g of deionized water.

-

Slowly add 99.4 g of 50% sodium hydroxide solution to neutralize the acid and form sodium 2-ethylhexanoate.

-

Add 209.1 g of sodium carbonate to create a basic environment.

-

Preheat Solution B to 50 °C.

-

-

Reaction:

-

Slowly add Solution A to the preheated Solution B with continuous stirring. A viscous mixture will form.

-

Heat the reaction mixture to 90-95 °C for 30 minutes to ensure the reaction goes to completion.

-

-

Product Isolation and Purification:

-

Add 72.2 g of acetic acid to neutralize the excess base.

-

Add 203.3 g of mineral spirits as an organic solvent and stir.

-

Stop stirring and allow the phases to separate in a separatory funnel.

-

Collect the upper organic phase containing the this compound product.

-

Dehydrate the product by heating it to 150 °C.

-

Filter the final product to remove any solid impurities.

-

Determination of Physical Properties

The following are representative protocols for determining key physical properties.

5.2.1. Density Determination (ASTM D1475)

Objective: To measure the density of liquid this compound.

Materials:

-

Pycnometer or specific gravity cup of known volume

-

Analytical balance

-

Constant temperature bath (25 °C)

-

This compound sample

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with deionized water and place it in the constant temperature bath at 25 °C until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, removing any excess water, and weigh it (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the this compound sample and bring it to thermal equilibrium at 25 °C.

-

Weigh the filled pycnometer (m₃).

-

Calculate the density using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at 25 °C.

5.2.2. Viscosity Measurement (Based on ASTM D562)

Objective: To determine the Krebs unit (KU) viscosity of this compound.

Materials:

-

Stormer viscometer with a Krebs-type paddle

-

Standardized viscosity oils

-

Constant temperature bath (20 °C)

-

This compound sample

Procedure:

-

Calibrate the Stormer viscometer using standardized viscosity oils.

-

Place the this compound sample in the constant temperature bath until it reaches 20 °C.

-

Place the sample container on the viscometer platform and immerse the paddle into the sample to the specified depth.

-

Measure the time required for 100 revolutions of the paddle under a specific load.

-

Convert the time to Krebs units using the calibration chart provided with the instrument.

5.2.3. Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

Test tubes

-

Vortex mixer

-

This compound sample

-

Solvents: water, ethanol, acetone, toluene, dimethyl sulfoxide (B87167) (DMSO)[19][21][22][23]

Procedure:

-

Add approximately 0.1 g of this compound to a test tube.

-

Add 3 mL of the solvent to be tested.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Allow the mixture to stand and observe for any undissolved solute.

-

Record the solubility as soluble, partially soluble, or insoluble.

Relevance to Drug Development and Future Perspectives

While there is no direct evidence of this compound being used in drug development, the broader class of zirconium compounds is gaining significant attention in the biomedical field. Zirconium dioxide (zirconia) nanoparticles, for instance, are being investigated for their biocompatibility, high mechanical strength, and chemical stability[1]. These properties make them suitable candidates for use in tissue engineering, as anticancer and antibacterial agents, and in biosensing applications[1][12].

Furthermore, zirconium-based metal-organic frameworks (MOFs) have emerged as promising platforms for drug delivery[3][6][7][16][8]. Their high porosity, large surface area, and tunable structures allow for the encapsulation and controlled release of therapeutic agents[6][7]. The stability of Zr-MOFs in biological environments is a key advantage for such applications[6][7].

The synthesis of these advanced zirconium-based materials often involves organometallic precursors. A thorough understanding of the properties of compounds like this compound is therefore crucial for the rational design and synthesis of novel drug delivery systems and therapeutic agents. Future research could explore the potential of this compound as a precursor for the controlled synthesis of zirconia nanoparticles or as a component in the formation of novel MOFs for biomedical applications.

Conclusion

This compound is a well-characterized organometallic compound with established industrial uses. While its direct application in drug development has not been explored, its properties as a stable, soluble source of zirconium make it a compound of interest for materials scientists and chemists. The growing importance of zirconium-based nanomaterials in medicine suggests that a fundamental understanding of precursors like this compound is essential for future innovation in this field. This guide provides a consolidated resource of its physical and chemical properties and representative experimental protocols to aid researchers in their investigations.

References

- 1. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zirconium Nanoparticles It's Biological Synthesis and Biomedical Application: A Review, Plant, Science Publishing Group [sciencepublishinggroup.com]

- 3. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Zirconium-based metal-organic frameworks as drug delivery systems [repository.cam.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. mychem.ir [mychem.ir]

- 11. isatis.net [isatis.net]

- 12. mdpi.com [mdpi.com]

- 13. 039174.22 [thermofisher.com]

- 14. 5.imimg.com [5.imimg.com]

- 15. Zirconium Octoate Paint Drier | VALIREX Zr 24 D60 [csm.umicore.com]

- 16. stars.library.ucf.edu [stars.library.ucf.edu]

- 17. Good Biocompatibility and Sintering Properties of Zirconia Nanoparticles Synthesized via Vapor-phase Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ntrl.ntis.gov [ntrl.ntis.gov]

- 20. US4730067A - Process for the preparation of zirconium carboxylate - Google Patents [patents.google.com]

- 21. chem.ws [chem.ws]

- 22. youtube.com [youtube.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Zirconium(IV) 2-Ethylhexanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium(IV) 2-ethylhexanoate (B8288628) is an organometallic compound that serves as a versatile precursor in materials science and catalysis.[1][2] This zirconium source is soluble in organic solvents, a characteristic that makes it highly valuable for various chemical processes.[1] This technical guide provides an in-depth overview of Zirconium(IV) 2-ethylhexanoate, including its chemical identity, physical and chemical properties, a detailed synthesis protocol, key applications, and safety information.

Chemical Identity and Properties

Zirconium(IV) 2-ethylhexanoate, also known as zirconium tetra(2-ethylhexanoate), is characterized by the following identifiers and properties.[3]

| Property | Value | Reference |

| CAS Number | 2233-42-3 | [4] |

| Molecular Formula | C32H60O8Zr | [4] |

| Molecular Weight | 664.04 g/mol | [4] |

| Appearance | Clear yellow, viscous liquid | [5] |

| Flash Point | > 93 °C (> 199.4 °F) | [6] |

| Sensitivity | Moisture sensitive | [2] |

| Solubility | Soluble in organic solvents | [1] |

| Boiling Point | 167-178 °C / 760 mmHg | |

| Density | 0.870 g/mL at 25 °C | |

| Refractive Index | n20/D 1.446 |

Synthesis of Zirconium(IV) 2-Ethylhexanoate

A common method for the synthesis of Zirconium(IV) 2-ethylhexanoate involves the reaction of an aqueous solution of zirconium acid sulfate (B86663) with the sodium salt of 2-ethylhexanoic acid. The following is a detailed experimental protocol adapted from a patented synthesis process.[7]

Experimental Protocol

Materials:

-

Zirconium acid sulfate (ZrO(SO4H)2)

-

2-Ethylhexanoic acid

-

Sodium hydroxide (B78521) (NaOH), 50% solution

-

Sodium carbonate (Na2CO3)

-

Acetic acid

-

Mineral spirits

-

Deionized water

Procedure:

-

Preparation of Solution A (Zirconium Acid Sulfate Solution):

-

Dissolve 373.0 g of zirconium acid sulfate in 460 g of deionized water.

-

-

Preparation of Solution B (Carboxylate and Base Solution):

-

In a separate vessel, combine 179.8 g of 2-ethylhexanoic acid with 800.0 g of deionized water.

-

Add a neutralizing equivalent of 50% sodium hydroxide solution (99.4 g) to form the sodium 2-ethylhexanoate salt in situ.

-

To create a basic environment, add 209.1 g of 89.2% pure sodium carbonate to complete Solution B.

-

-

Reaction and Product Formation:

-

Preheat Solution B to 50°C.

-

With stirring, add Solution A to Solution B. This will form a viscous mixture.

-

Heat the mixture to 90-95°C for 30 minutes to ensure the reaction goes to completion.

-

-

Product Extraction and Purification:

-

Add 203.3 g of mineral spirits to the reaction mixture to serve as the organic phase for product collection.

-

Neutralize the excess carbonate by adding a sufficient amount of acetic acid.

-

Cease stirring and allow the phases to separate.

-

The clear, liquid organic phase containing the Zirconium(IV) 2-ethylhexanoate product should be carefully separated.

-

Dehydrate the product by heating it at 150°C.

-

Filter the final product to remove any remaining impurities.

-

The expected yield of Zirconium(IV) 2-ethylhexanoate from this process is approximately 95.5%.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Zirconium(IV) 2-ethylhexanoate.

Applications

Zirconium(IV) 2-ethylhexanoate is a key material in several advanced applications, primarily due to its role as a metal-organic precursor.

-

Thin Film Deposition: It is widely utilized for the solution deposition and chemical vapor deposition of thin films containing zirconium.[2] This includes the formation of zirconium oxide (ZrO2) thin films and yttria-stabilized zirconia (YSZ) films, which are critical components in solid oxide fuel cells.[2]

-

Catalysis: Ethylhexanoates, in general, are employed in various catalysts for oxidation, hydrogenation, and polymerization reactions.[1] Zirconium-based systems, including those derived from Zirconium(IV) 2-ethylhexanoate, have shown high activity and selectivity in processes such as the ring-opening polymerization of lactides for the production of poly(lactic acid) (PLA), a biodegradable polymer.[8] It is also used as a catalyst for the stereoselective Diels-Alder reaction.[9]

-

Adhesion Promoter: This compound also functions as an adhesion promoter in various applications.[1]

Safety and Handling

Zirconium(IV) 2-ethylhexanoate is a chemical that requires careful handling in a laboratory or industrial setting.

-

Hazards: It is suspected of damaging fertility or the unborn child.[10] It can also cause skin and serious eye irritation.[11] The compound is a combustible liquid.[11]

-

Precautions:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6][10]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Use in a well-ventilated area.[6]

-

Store in a locked-up, well-ventilated place and keep cool.[6]

-

-

First Aid:

-

If exposed or concerned: Get medical advice/attention.[6][10]

-

In case of fire: Use CO2, dry chemical, or foam for extinction.[6]

-

After inhalation: Supply fresh air; consult a doctor in case of complaints.[10]

-

After eye contact: Rinse opened eye for several minutes under running water.[10]

-

After swallowing: If symptoms persist, consult a doctor.[10]

-

References

- 1. americanelements.com [americanelements.com]

- 2. Zirconium(IV) 2-ethylhexanoate, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Zirconium 2-ethylhexanoate | C32H60O8Zr | CID 6451377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Zirconium(IV) 2-ethylhexanoate, 97%, Thermo Scientific Chemicals 100 g | Contact Us [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. US4730067A - Process for the preparation of zirconium carboxylate - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. gelest.com [gelest.com]

A Technical Guide to the Solubility of Zirconium 2-Ethylhexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Zirconium 2-ethylhexanoate (B8288628), a versatile organometallic compound. Given the general nature of publicly available quantitative data, this document focuses on providing a thorough qualitative summary and a detailed experimental protocol for determining its solubility in various organic solvents to aid in research and development.

Qualitative Solubility Profile

-

Hydrocarbons: This includes both aliphatic and aromatic hydrocarbons.[1] Mineral spirits are a commonly mentioned solvent in which zirconium 2-ethylhexanoate is soluble.[2]

-

Esters: General solubility in esters has been noted.

-

Ketones: The compound is also reported to be soluble in ketonic solvents.

-

Alcohols: Solubility in alcohols is another characteristic of this compound.

It is important to note that while soluble in many organic solvents, it may precipitate in highly polar environments unless modified.

Table 1: Summary of Qualitative Solubility of this compound

| Solvent Class | General Solubility | Specific Solvents Mentioned |

| Hydrocarbons | Soluble | Aliphatic and Aromatic Hydrocarbons, Mineral Spirits |

| Esters | Soluble | Not specified |

| Ketones | Soluble | Not specified |

| Alcohols | Soluble | Not specified |

| Water | Insoluble | - |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a chosen organic solvent. This protocol is based on the gravimetric method, a reliable and widely used technique for solubility assessment.

2.1 Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven

-

Syringe filters (solvent-compatible, e.g., PTFE)

2.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

For more effective separation, centrifuge the vials at a moderate speed for a specified time (e.g., 15 minutes at 3000 rpm).

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature precipitation.

-

For enhanced accuracy, pass the supernatant through a syringe filter that has been pre-warmed to the experimental temperature.

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Record the exact volume of the solution transferred.

-

-

Gravimetric Determination:

-

Place the evaporating dish containing the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

2.3 Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of solution in mL) * 100

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of this compound.

Caption: Workflow for solvent selection and solubility determination.

References

In-Depth Technical Guide: Thermal Decomposition Profile of Zirconium 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition profile of Zirconium 2-ethylhexanoate (B8288628). The information presented herein is crucial for understanding the thermal stability and degradation pathways of this compound, which is often utilized as a precursor in materials science, particularly for the synthesis of zirconium oxide nanoparticles. This guide summarizes key quantitative data, details experimental methodologies, and provides a visual representation of the decomposition process.

Quantitative Thermal Decomposition Data

The thermal decomposition of Zirconium 2-ethylhexanoate has been investigated using thermogravimetric analysis (TGA). The data reveals a multi-step decomposition process, culminating in the formation of zirconium oxide. A summary of the quantitative data extracted from the thermogravimetric analysis is presented in Table 1.

| Parameter | Value | Reference |

| Decomposition Onset Temperature | ~200 °C | [1] |

| Major Weight Loss Region | 200 - 450 °C | [2][3] |

| Final Residue | Zirconium Oxide (ZrO₂) | [1][4] |

| Hazardous Decomposition Products | Organic acid vapors, Zirconium oxide fumes | [4] |

Table 1: Summary of Quantitative Thermal Decomposition Data for this compound.

Experimental Protocols

The thermal decomposition profile of this compound is typically determined using Thermogravimetric Analysis (TGA). The following is a representative experimental protocol based on methodologies reported for similar metal carboxylates.

2.1. Thermogravimetric Analysis (TGA)

-

Instrumentation: A thermogravimetric analyzer is employed for the analysis.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, commonly an inert gas such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative side reactions. Analysis in an oxidizing atmosphere (e.g., air) can also be performed to study the effect of oxygen on the decomposition process.

-

Heating Program: The sample is heated from ambient temperature to a final temperature, typically in the range of 800-1000 °C, at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The weight of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a weight loss versus temperature curve (TGA thermogram). The first derivative of this curve (DTG curve) can also be plotted to identify the temperatures of maximum decomposition rates.

-

Analysis of Gaseous Products (Optional): For a more detailed analysis of the decomposition mechanism, the TGA instrument can be coupled with other analytical techniques such as Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) to identify the chemical nature of the evolved gaseous products.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through the cleavage of the zirconium-oxygen bonds and the breakdown of the 2-ethylhexanoate ligands. The final solid product of the decomposition is zirconium oxide (ZrO₂).[1][4] The volatile byproducts are primarily organic acid vapors.[4]

Caption: Workflow of the thermal decomposition of this compound.

The decomposition mechanism for metal carboxylates can be complex and may involve the formation of intermediate species. For this compound, the initial step is likely the breaking of the coordinate bonds between the zirconium center and the carboxylate groups. This is followed by the fragmentation of the organic ligands, leading to the evolution of volatile organic compounds. The zirconium species then undergo further reactions, ultimately forming the stable zirconium oxide.

Visualization of Experimental Workflow

The general workflow for investigating the thermal decomposition profile of this compound is depicted in the following diagram.

Caption: Experimental workflow for determining the thermal decomposition profile.

References

A Comprehensive Technical Guide to the Safe Handling of Zirconium 2-ethylhexanoate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety information and detailed handling protocols for Zirconium 2-ethylhexanoate (B8288628), a compound utilized in various industrial and research applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks to personnel.

Hazard Identification and Classification

Zirconium 2-ethylhexanoate is classified as a combustible liquid and is suspected of damaging fertility or the unborn child.[1] It can cause skin and serious eye irritation.[2] Prolonged or repeated exposure may lead to the formation of granulomatous lesions in the lungs or on the skin.[2]

Hazard Statements:

-

H227: Combustible liquid.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H361: Suspected of damaging fertility or the unborn child.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Note that there are discrepancies in the reported flash point values; therefore, it is prudent to treat the substance as a combustible liquid and take appropriate precautions.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₆₀O₈Zr | [1] |

| Molecular Weight | 664.04 g/mol | [1] |

| Appearance | Viscous liquid | [3] |

| Color | Amber colored or Pale | [3][4] |

| Odor | Odorless or no information available | [3][4] |

| Flash Point | > 93 °C (> 199.4 °F) / 65°C | [3][3] |

| Solubility in water | < 0.21 μg/L at 20 °C | [3] |

| Stability | Moisture sensitive; stable under normal conditions | [2][3] |

Toxicological Data

The following table summarizes the available acute toxicity data for this compound. The information is critical for risk assessment and for implementing appropriate safety measures.

| Route of Exposure | Species | Value | Source |

| Oral | Rat (female) | LD50: 2043 mg/kg bw | [3] |

| Dermal | Rat (male/female) | LD50: > 2000 mg/kg bw | [3] |

| Inhalation | Rat (male/female) | LC0: 0.11 mg/L air (nominal) | [3] |

Exposure Limits

Occupational exposure limits for zirconium and its compounds have been established by various regulatory bodies. These limits are essential for monitoring and controlling workplace exposures.

| Organization | Limit Type | Value |

| ACGIH | TWA | 5 mg/m³ (as Zr) |

| STEL | 10 mg/m³ (as Zr) | |

| NIOSH | REL (TWA) | 5 mg/m³ (as Zr) |

| STEL | 10 mg/m³ (as Zr) | |

| OSHA | PEL (TWA) | 5 mg/m³ (as Zr) |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit; PEL: Permissible Exposure Limit.

Experimental Protocols

The following protocols are based on best practices for handling organometallic compounds and the specific safety data for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Required Personal Protective Equipment for handling this compound.

Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools.[2]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and water, as the material can decompose slowly in contact with water.[2][3]

-

Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

Storage:

-

Container: Keep the container tightly closed in a dry and cool place.[2][3]

-

Location: Store in a well-ventilated area, away from incompatible materials.[2]

-

Security: Store locked up.[3]

Spill and Emergency Procedures

A clear and practiced emergency plan is essential for responding to incidents effectively.

Caption: Workflow for responding to a this compound spill.

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[3]

Fire-Fighting Measures

In the event of a fire involving this compound, follow these procedures:

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide (CO₂), or dry chemical.[2] Water mist may be used to cool closed containers.[3]

-

Unsuitable Extinguishing Media: No information available.

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Waste Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not allow the material to be released into the environment without proper governmental permits.[4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the hazards of this compound and the required safety precautions.

Caption: Relationship between hazards and necessary safety precautions.

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

References

An In-Depth Technical Guide to the Catalytic Mechanism of Zirconium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium 2-ethylhexanoate (B8288628), an organometallic compound, has garnered significant attention across various industrial and research applications for its versatile catalytic activity. This technical guide provides a comprehensive overview of the core mechanisms of action of Zirconium 2-ethylhexanoate as a catalyst in paint drying, polymer crosslinking, ring-opening polymerization, and esterification reactions. This document summarizes quantitative data, details experimental protocols, and provides mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and material science.

Introduction

This compound is a zirconium source soluble in organic solvents, making it an effective catalyst in a multitude of organic reactions.[1] Its low toxicity profile compared to traditional heavy metal catalysts, such as lead- and tin-based compounds, has made it an attractive alternative in formulations for coatings, polymers, and specialty chemicals.[2] This guide delves into the fundamental mechanisms through which this compound exerts its catalytic effects.

Mechanism of Action as a Paint Drier

This compound functions as a highly efficient auxiliary or "through" drier in alkyd-based paints and coatings. It works synergistically with primary surface driers, such as cobalt salts, to ensure uniform drying throughout the paint film, enhancing hardness and durability.[3][4]

The primary mechanism involves the formation of coordination complexes between the zirconium center and functional groups within the alkyd resin, such as hydroxyl (-OH) and carboxyl (-COOH) groups.[5][6] This coordination is believed to facilitate the auto-oxidation and polymerization of the unsaturated fatty acid chains in the alkyd binder.[1] Zirconium's ability to form polynuclear, oxo-bridged species in the presence of moisture and heat contributes to the formation of a crosslinked polymer network.

Quantitative Data

The concentration of this compound significantly impacts the drying time and final properties of the paint film. The following table summarizes typical dosage levels and their effects.

| Zirconium Concentration (% metal on resin solids) | Primary Drier (Cobalt) Concentration (% metal on resin solids) | Drying Time (Set-to-touch) | Film Hardness (Persoz) | Reference |

| 0.1 | 0.05 | ~ 4 hours | High | [7] |

| 0.2 | 0.05 | ~ 3 hours | Very High | [7] |

| 0.3 | 0.06 | ~ 2.5 hours | Excellent | [7] |

Experimental Protocol: Evaluation of Drying Time

The drying time of an alkyd paint formulated with this compound can be determined using ASTM D1640/D1640M standard test methods.[8][9][10]

-

Preparation of Coated Panels: Apply a uniform film of the paint onto a non-absorbent substrate (e.g., glass or steel panel) using a drawdown bar to a specified wet film thickness (e.g., 75 µm).[9]

-

Drying Conditions: Place the coated panels in a controlled environment, typically at 23 ± 2 °C and 50 ± 5% relative humidity, free from drafts.[9]

-

Assessment of Drying Stages:

-

Set-to-Touch Time: Lightly touch the film with a clean finger. The coating is considered set-to-touch when no paint adheres to the finger.

-

Tack-Free Time: Press a small piece of cotton onto the film under a specified weight for a set duration. The film is tack-free if the cotton can be removed without any fibers adhering to the surface.

-

Dry-Hard Time: Press the thumb firmly onto the film. The film is dry-hard if no imprint is left after removal of the thumb.

-

Dry-Through Time: Mechanically test the film's resistance to wrinkling or lifting when a second coat is applied.

-

Mechanism of Action as a Crosslinking Agent

This compound is an effective crosslinking agent for polymers containing functional groups such as hydroxyls, carboxyls, and amides. The crosslinking mechanism is highly dependent on pH and the coordination chemistry of the zirconium center.[11]

In aqueous systems, the zirconium species can exist in various hydrolyzed and oligomeric forms. The general mechanism involves the formation of coordinate bonds between the zirconium species and the functional groups on the polymer chains, leading to the formation of a three-dimensional network. The lability of the 2-ethylhexanoate ligands allows for their displacement by the polymer's functional groups. The pH of the medium influences the hydrolysis and condensation of the zirconium species, thereby controlling the rate and extent of crosslinking.[12]

Quantitative Data

The efficiency of crosslinking is influenced by factors such as polymer type, zirconium concentration, pH, and temperature.

| Polymer System | Zirconium Concentration (ppm) | pH | Temperature (°C) | Resulting Property | Reference |

| Carboxymethyl hydroxypropyl guar | 500 | 3.0 | 65 | Delayed gelation (11 min) | [6] |

| Carboxymethyl hydroxypropyl guar | 500 | 2.0 | 65 | Faster gelation (4 min) | [6] |

| Epoxy coating on steel | 0.01 M (in coating solution) | 4.5 | Ambient | Improved adhesion and corrosion resistance | [13] |

Experimental Protocol: Determination of Crosslink Density

The crosslink density of a polymer network can be determined using swelling tests based on the Flory-Rehner theory, as outlined in ASTM D2765.[14]

-

Sample Preparation: A known mass of the crosslinked polymer is prepared.

-

Swelling: The polymer sample is immersed in a suitable solvent at a specific temperature for a sufficient time to reach equilibrium swelling.

-

Mass Measurement: The swollen polymer is removed from the solvent, blotted to remove excess surface solvent, and its mass is determined.

-

Drying and Final Mass: The swollen sample is then dried to a constant weight in a vacuum oven, and its final dry mass is recorded.

-

Calculation: The swell ratio and gel content are calculated from the mass measurements. The crosslink density can then be estimated using the Flory-Rehner equation, which relates the swelling behavior to the polymer-solvent interaction parameter and the molar volume of the solvent.

Mechanism of Action in Ring-Opening Polymerization (ROP)

This compound is an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polyesters like polylactic acid (PLA). The proposed mechanism is a coordination-insertion mechanism.

The catalytic cycle begins with the coordination of the cyclic ester monomer to the zirconium center through the carbonyl oxygen. This coordination polarizes the carbonyl group, making the acyl-oxygen bond more susceptible to nucleophilic attack. An initiator, typically an alcohol, then attacks the activated carbonyl carbon, leading to the opening of the cyclic ester ring. The resulting alkoxide-terminated polymer chain remains coordinated to the zirconium center and can then initiate the polymerization of subsequent monomer units.

Quantitative Data

The following table presents data on the ROP of D,L-lactide using a zirconium-based catalyst system.

| Catalyst Concentration (ppm Zr) | Temperature (°C) | Time to Max. Conversion (min) | Molecular Weight (kDa) | Reference |

| 1000 | 180 | 120 | 108 | |

| 1000 | 200 | 70 | - | |

| 1000 | 220 | 45 | - |

Experimental Protocol: Ring-Opening Polymerization of Lactide

-

Reactant Preparation: A flask is charged with the desired amount of D,L-lactide monomer. A solution of this compound in a suitable solvent (e.g., hexane) is prepared.

-

Reaction Setup: The catalyst solution is added to the lactide monomer. The solvent is then removed under vacuum.

-

Polymerization: The reaction mixture is heated to the desired polymerization temperature (e.g., 180 °C) under an inert atmosphere.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as differential scanning calorimetry (DSC) to measure the heat of reaction, or by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Polymer Characterization: After the reaction is complete, the resulting polymer is dissolved in a suitable solvent and precipitated in a non-solvent to purify it. The molecular weight and molecular weight distribution of the polymer can be determined by gel permeation chromatography (GPC).

Mechanism of Action in Esterification Reactions

This compound serves as a Lewis acid catalyst in esterification reactions, promoting the formation of esters from carboxylic acids and alcohols.[2]

The mechanism involves the coordination of the carbonyl oxygen of the carboxylic acid to the electron-deficient zirconium center. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to yield the ester product and regenerate the zirconium catalyst.

Quantitative Data

The catalytic activity of zirconium compounds in esterification is influenced by the nature of the substrates and reaction conditions.

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Conversion (%) | Time (h) | Reference |

| Decanoic Acid | Methanol | SO₄²⁻/ZrO₂-Y₂O₃ | 220 | 95.5 | - | [15] |

| 2-Ethylhexanoic Acid | Methanol | SO₄²⁻/ZrO₂-Y₂O₃ | 220 | >90 | - | [15] |

| 1H-Indole-2-carboxylic acid | 2-Phenylethanol | Zr(Cp)₂(CF₃SO₃)₂·THF | 80 | 34 | 24 | [16] |

Experimental Protocol: Zirconium-Catalyzed Esterification

-

Reaction Setup: A reaction vessel is charged with the carboxylic acid, the alcohol (in a desired molar ratio), and the this compound catalyst (typically 1-5 mol%).[4] A suitable solvent (e.g., toluene) can be used, and a Dean-Stark apparatus can be employed for azeotropic removal of water to drive the equilibrium towards the product.

-

Reaction Conditions: The reaction mixture is heated to reflux with stirring for a specified period.

-

Work-up and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and then with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude ester can be purified by distillation or column chromatography.

-

Analysis: The product can be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a versatile and effective catalyst with a broad range of applications. Its mechanism of action is primarily centered around the Lewis acidity and coordination chemistry of the zirconium atom. By understanding the fundamental principles of its catalytic activity, researchers and professionals can better optimize its use in various formulations and synthetic processes, leading to the development of improved materials and more efficient chemical transformations. The continued investigation into the nuanced mechanistic details of zirconium-based catalysis will undoubtedly unlock new possibilities in materials science and drug development.

References

- 1. guidechem.com [guidechem.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. mychem.ir [mychem.ir]

- 4. Zirconocene-catalyzed direct (trans)esterification of acyl acids (esters) and alcohols in a strict 1 : 1 ratio under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the… [ouci.dntb.gov.ua]

- 8. store.astm.org [store.astm.org]

- 9. labsinus.com [labsinus.com]

- 10. matestlabs.com [matestlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. jordilabs.com [jordilabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity of Zirconium 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding Lewis Acidity in Zirconium 2-ethylhexanoate (B8288628)

The Lewis acidity of Zirconium 2-ethylhexanoate arises from the electron-deficient zirconium(IV) center. The 2-ethylhexanoate ligands, while forming stable complexes, allow for the coordination of Lewis bases to the metal center. This interaction is the cornerstone of its catalytic activity, enabling the activation of substrates in chemical reactions. The strength of this Lewis acidity is influenced by factors such as the coordination number of the zirconium atom and the electronic properties of the carboxylate ligands.

Quantitative Analysis of Lewis Acidity

Precise quantification of the Lewis acidity of this compound is crucial for predicting its catalytic performance and optimizing reaction conditions. Although specific values for this compound are not extensively documented, several robust experimental and computational techniques can be employed for its determination.

Table of Quantitative Lewis Acidity Parameters

The following table outlines key parameters for quantifying the Lewis acidity of this compound. Researchers can utilize the experimental protocols detailed in Section 4.0 to populate this table with their own data.

| Parameter | Symbol | Method of Determination | Significance |

| Gutmann-Beckett Acceptor Number | AN | ³¹P NMR Spectroscopy | Measures the ability of the Lewis acid to accept an electron pair from a phosphine (B1218219) oxide probe. |

| Fluorescence Lewis Adduct Shift | Δλ | Fluorescence Spectroscopy | Quantifies the change in emission wavelength of a fluorescent probe upon coordination to the Lewis acid. |

| Hammett Acidity Function | H₀ | UV-Vis Spectroscopy with Hammett Indicators | Compares the protonating power of the Lewis acid to that of a strong acid. |

| Mulliken Charge | q | Computational Chemistry (DFT) | Provides a theoretical measure of the positive charge on the zirconium atom, indicating its electrophilicity. |

Experimental Protocols for Lewis Acidity Determination

Gutmann-Beckett Method using ³¹P NMR Spectroscopy

This method provides a reliable measure of Lewis acidity by observing the chemical shift change of a phosphorus-containing probe upon interaction with the Lewis acid.[3]

Materials:

-

This compound

-

Triethylphosphine oxide (TEPO) or Triphenylphosphine oxide (TPPO) as the probe molecule

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, toluene-d₈)

-

NMR tubes and spectrometer

Procedure:

-

Prepare a stock solution of the phosphine oxide probe of known concentration in the chosen deuterated solvent.

-

Prepare a series of solutions containing a fixed concentration of the phosphine oxide probe and varying concentrations of this compound.

-

Acquire the ³¹P NMR spectrum for each solution.

-

Record the chemical shift (δ) of the phosphine oxide signal in each spectrum.

-

The change in chemical shift (Δδ) relative to the free probe is used to determine the acceptor number.

Fluorescence Lewis Adduct (FLA) Method

This highly sensitive method utilizes a fluorescent probe that exhibits a change in its emission spectrum upon coordination to a Lewis acid.[4]

Materials:

-

This compound

-

A suitable fluorescent Lewis base probe (e.g., a substituted pyridine (B92270) or bipyridine derivative)

-

Anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane)

-

Fluorometer

Procedure:

-

Prepare a dilute solution of the fluorescent probe in the chosen solvent.

-

Record the fluorescence emission spectrum of the probe solution.

-

Titrate the probe solution with a stock solution of this compound, recording the emission spectrum after each addition.

-

The shift in the maximum emission wavelength (λem) is plotted against the concentration of the Lewis acid to determine the binding constant and the magnitude of the spectral shift, which correlates with Lewis acidity.

Hammett Indicator Method

This technique employs a series of indicators to bracket the acid strength of the Lewis acid in solution.[5]

Materials:

-

This compound

-

A series of Hammett indicators with known pKₐ values

-

Anhydrous, non-coordinating solvent

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of this compound of known concentration.

-

To separate aliquots of this solution, add a small amount of each Hammett indicator.

-

Measure the UV-Vis spectrum of each solution.

-

The color change of the indicator, observed spectroscopically, indicates whether the Lewis acidity of the solution is stronger or weaker than the pKₐ of the indicator. By using a range of indicators, the Hammett acidity function (H₀) can be determined.

Catalytic Mechanisms and Signaling Pathways

The Lewis acidic nature of this compound is central to its catalytic function. The following diagrams illustrate the proposed mechanisms in key applications.

Ring-Opening Polymerization (ROP) of Cyclic Esters

In the ROP of cyclic esters like lactide or caprolactone, the zirconium center acts as a Lewis acid to activate the monomer.[6]

Caption: Proposed coordination-insertion mechanism for ROP.

Polyurethane Formation: Isocyanate-Hydroxyl Reaction

Zirconium compounds are known to catalyze the reaction between isocyanates and polyols to form polyurethanes. The proposed "insertion mechanism" involves the activation of the hydroxyl group.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. turkchem.net [turkchem.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Impact of Zirconium 2-Ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental impact of Zirconium 2-ethylhexanoate (B8288628). The information is compiled from safety data sheets, regulatory assessments, and scientific literature to support environmental risk evaluation. In aqueous environments, Zirconium 2-ethylhexanoate can dissociate into zirconium ions and 2-ethylhexanoic acid (2-EHA), and the environmental effects of these components are considered herein.

Executive Summary

This compound is classified as potentially hazardous to the aquatic environment, with some data suggesting it is toxic to aquatic life with long-lasting effects. The primary concern stems from the toxicity of its dissociation product, 2-ethylhexanoic acid (2-EHA), which is considered moderately toxic to aquatic organisms. The zirconium moiety is generally considered to have low aquatic toxicity. The parent compound is not readily biodegradable, indicating persistence in the environment. The likely mechanism of toxicity for both dissociation products involves the induction of oxidative stress.

Physicochemical Properties and Environmental Fate

This compound is a metal carboxylate that is sparingly soluble in water. In the aquatic environment, it is expected to slowly decompose, releasing zirconium ions and 2-ethylhexanoic acid[1][2]. The environmental fate and toxicological profile are therefore largely dependent on these dissociation products.

2-Ethylhexanoic Acid (2-EHA): This is a moderately water-soluble organic acid. It is not expected to persist in the environment as it is readily biodegradable. However, it can contribute to the toxicity of the parent compound upon its release.

Zirconium: Zirconium compounds generally exhibit low solubility in water and are considered to have low toxicity to aquatic organisms[3]. Studies on zirconium dioxide nanoparticles suggest that at very low concentrations, zirconium can still impact microbial communities and algae[4][5].

Aquatic Ecotoxicity Data

The ecotoxicity of this compound and its dissociation products has been evaluated across different trophic levels. There are some inconsistencies in the reported data for the parent compound, likely due to variations in test conditions and product formulations. The data presented below is a summary of available information.

Table 1: Aquatic Toxicity of this compound

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Oryzias latipes (Fish) | LC50 | > 100 | 96 hours | ChemicalBook SDS |

| Daphnia magna (Crustacean) | EC50 | > 100% saturated solution | 48 hours | ChemicalBook SDS |

| Desmodesmus subspicatus (Algae) | EC50 | 49.3 | 72 hours | ChemicalBook SDS |

| Microorganisms | EC10 | 71.7 | 17 hours | ChemicalBook SDS |

Note: Other sources have reported different values, indicating potential variability in the tested material and conditions.

Table 2: Aquatic Toxicity of 2-Ethylhexanoic Acid (2-EHA)

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Test Guideline | Reference |

| Oryzias latipes (Fish) | LC50 | > 100 | 96 hours | OECD 203 | OXEA SDS |

| Daphnia magna (Crustacean) | EC50 | 91.3 | 48 hours | OECD 202 | OXEA SDS |

| Daphnia magna (Crustacean) | NOEC (reproduction) | 18 | 21 days | OECD 211 | OXEA SDS |

| Desmodesmus subspicatus (Algae) | EC50 (growth rate) | 49.3 | 72 hours | DIN 38412, part 9 | OXEA SDS |

| Pseudomonas putida (Bacteria) | EC50 (growth inhibition) | 112.1 | 17 hours | DIN 38412, part 8 | OXEA SDS |

Table 3: Aquatic Toxicity of Zirconium

| Test Organism | Endpoint | Concentration | Exposure Duration | Observation | Reference |

| Daphnia magna (Crustacean) | EC50 | Not Observed | 48 hours | No effect at solubility limit | PubMed |

| Green Algae | Growth Inhibition | Various | - | Inhibition observed, pH-dependent | ResearchGate |

| Periphytic Microorganisms | Community Structure | 2.9 nM | 4 weeks | Altered community structure | MDPI |

Biodegradation

This compound is generally considered to be not readily biodegradable. Specific quantitative data from standardized tests like OECD 301 are not consistently available in the public domain, but safety data sheets indicate a lack of rapid mineralization[2]. In contrast, its dissociation product, 2-ethylhexanoic acid, is reported to be readily biodegradable[6].

Potential Signaling Pathways and Mechanisms of Toxicity

While specific studies on the signaling pathways affected by this compound in aquatic organisms are limited, evidence suggests that the induction of oxidative stress is a primary mechanism of toxicity for its dissociation products.

Oxidative Stress: Both metal ions and organic compounds can generate reactive oxygen species (ROS) in aquatic organisms, leading to cellular damage. Studies on various metal nanoparticles, including zirconium, have shown the induction of oxidative stress[7]. Similarly, while direct evidence in aquatic species is scarce, 2-EHA has been shown to affect ROS production in mammalian cells.

A key signaling pathway involved in the response to oxidative stress in aquatic animals is the Nrf2-Keap1 pathway [8]. Under normal conditions, the transcription factor Nrf2 is bound by Keap1 and targeted for degradation. In the presence of oxidative stress, Keap1 releases Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes. These genes encode for protective enzymes that mitigate oxidative damage. It is plausible that exposure to this compound and its dissociation products could trigger this pathway.

Caption: Hypothesized Nrf2-Keap1 pathway activation in response to oxidative stress.

Experimental Protocols

Aquatic Toxicity Testing

The following diagram illustrates a general workflow for aquatic toxicity testing based on OECD guidelines.

Caption: Generalized workflow for conducting aquatic toxicity tests.

6.1.1. Fish, Acute Toxicity Test (based on OECD 203)

-

Test Organism: A suitable fish species, such as Oryzias latipes (Japanese medaka) or Danio rerio (Zebrafish).

-

Test Duration: 96 hours.

-

Procedure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system.

-

Endpoint: The concentration that is lethal to 50% of the test fish (LC50) is determined at 24, 48, 72, and 96 hours.

6.1.2. Daphnia sp., Acute Immobilisation Test (based on OECD 202)

-

Test Organism: Daphnia magna.

-

Test Duration: 48 hours.

-

Procedure: Young daphnids (<24 hours old) are exposed to the test substance in a static system.

-

Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

6.1.3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD 201)

-

Test Organism: A freshwater green alga, such as Desmodesmus subspicatus or Pseudokirchneriella subcapitata.

-

Test Duration: 72 hours.

-

Procedure: Exponentially growing algal cultures are exposed to the test substance.

-

Endpoint: The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth rate (EC50) is calculated.

Biodegradation Testing

6.2.1. Ready Biodegradability - CO2 Evolution Test (based on OECD 301B)

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Procedure: The test substance is incubated with the microbial inoculum in a mineral medium. The amount of carbon dioxide produced is measured over a 28-day period.

-

Endpoint: The percentage of theoretical CO2 production is calculated. A substance is considered readily biodegradable if it reaches a pass level of >60% within a 10-day window during the 28-day test[9].

Conclusion and Data Gaps

This compound poses a potential risk to the aquatic environment, primarily driven by the moderate toxicity of its dissociation product, 2-ethylhexanoic acid. The parent compound is not readily biodegradable, suggesting it may persist in the environment. The likely mechanism of toxicity is the induction of oxidative stress, potentially mediated through the Nrf2-Keap1 signaling pathway.

Significant data gaps remain, particularly concerning the definitive aquatic toxicity of the intact this compound molecule and detailed experimental protocols for the available studies. Further research is needed to confirm the specific signaling pathways affected in relevant aquatic organisms and to obtain quantitative data on the biodegradation of the parent compound under various environmental conditions.

References

- 1. Environmental metabolomics uncovers oxidative stress, amino acid dysregulation, and energy impairment in Daphnia magna with exposure to industrial effluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. canada.ca [canada.ca]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Screening Assessment for the Challenge - Canada.ca [canada.ca]

- 7. The induction of biochemical changes in Daphnia magna by CuO and ZnO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Nrf2-Keap1/ARE signaling pathway in aquatic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for Zirconium 2-ethylhexanoate Catalyzed Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Zirconium 2-ethylhexanoate (B8288628) as a catalyst for the ring-opening polymerization (ROP) of lactones, offering a less toxic alternative to traditional tin-based catalysts for the synthesis of biodegradable polyesters like polylactic acid (PLA) and poly(ε-caprolactone) (PCL).

Introduction

Zirconium 2-ethylhexanoate is an organometallic compound that serves as an effective catalyst for the ring-opening polymerization of cyclic esters. Its lower toxicity profile compared to catalysts like tin(II) 2-ethylhexanoate makes it a particularly attractive option for the synthesis of biocompatible and biodegradable polymers intended for biomedical and pharmaceutical applications. This document outlines the reaction mechanism, provides detailed experimental protocols for the polymerization of lactide and ε-caprolactone, and presents quantitative data to guide researchers in achieving desired polymer characteristics.

The polymerization proceeds via a coordination-insertion mechanism. The Zirconium center acts as a Lewis acid, activating the monomer by coordinating to the carbonyl oxygen. This facilitates the nucleophilic attack of an initiator, typically an alcohol, leading to the ring-opening of the lactone and the propagation of the polymer chain.

Signaling Pathway: Coordination-Insertion Mechanism

The ring-opening polymerization of lactones catalyzed by this compound in the presence of an alcohol initiator follows a coordination-insertion mechanism. The key steps are:

-